N-(2-hydroxyethyl)-2-(4-nitrophenyl)acetamide
CAS No.:
Cat. No.: VC9903703
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C10H12N2O4 | 
|---|---|
| Molecular Weight | 224.21 g/mol | 
| IUPAC Name | N-(2-hydroxyethyl)-2-(4-nitrophenyl)acetamide | 
| Standard InChI | InChI=1S/C10H12N2O4/c13-6-5-11-10(14)7-8-1-3-9(4-2-8)12(15)16/h1-4,13H,5-7H2,(H,11,14) | 
| Standard InChI Key | LOSCMMWJDXQNCG-UHFFFAOYSA-N | 
| SMILES | C1=CC(=CC=C1CC(=O)NCCO)[N+](=O)[O-] | 
| Canonical SMILES | C1=CC(=CC=C1CC(=O)NCCO)[N+](=O)[O-] | 
Introduction
Structural and Molecular Characteristics
Molecular Formula and Functional Groups
N-(2-Hydroxyethyl)-2-(4-nitrophenyl)acetamide has the molecular formula CHNO, derived from:
- 
A 4-nitrophenyl group (CHNO) providing aromaticity and electron-withdrawing properties.
 - 
An acetamide backbone (CHCONH-) linked to a 2-hydroxyethyl group (-CHCHOH), introducing hydrophilicity and hydrogen-bonding capacity.
 
The nitro group at the para position enhances reactivity in electrophilic substitution reactions, while the hydroxyethyl group may influence solubility and intermolecular interactions .
Crystallographic and Conformational Insights
While no crystal structure data exist for N-(2-hydroxyethyl)-2-(4-nitrophenyl)acetamide, analog compounds like N-(4-methoxy-2-nitrophenyl)acetamide exhibit non-planar conformations due to torsional strain. For example, the methoxy group in the latter shows a C–C–O–C torsion angle of 6.1°, while the nitro group deviates by 12.8° from planarity . By extension, the hydroxyethyl group in the target compound likely introduces steric hindrance, resulting in a torsion angle >20° for the acetamide moiety. Intramolecular hydrogen bonding between the hydroxyethyl -OH and acetamide carbonyl may further stabilize the structure, as seen in similar systems .
Synthesis and Preparation
Synthetic Routes
The synthesis of N-(2-hydroxyethyl)-2-(4-nitrophenyl)acetamide can be achieved through two primary pathways:
Pathway 1: Direct Acetylation of 4-Nitroaniline Derivatives
- 
Starting Material: 4-Nitroaniline (CHNO).
 - 
Acetylation: React with chloroacetyl chloride (ClCHCOCl) in acetic acid to form 2-chloro-N-(4-nitrophenyl)acetamide.
 - 
Nucleophilic Substitution: Replace the chloro group with 2-aminoethanol (HOCHCHNH) under basic conditions (e.g., KCO/DMF) to yield the final product .
 
Reaction Scheme:
Pathway 2: Coupling Reactions
- 
Intermediate Formation: Synthesize 2-(4-nitrophenyl)acetic acid via Friedel-Crafts acylation of nitrobenzene.
 - 
Activation: Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl).
 - 
Amidation: React with 2-aminoethanol to form the target compound .
 
Physicochemical Properties
Key Parameters
| Property | Value/Description | 
|---|---|
| Molecular Weight | 223.21 g/mol | 
| Density | ~1.32 g/cm (estimated) | 
| Melting Point | 180–185°C (predicted) | 
| Solubility | Soluble in DMSO, DMF; sparingly in HO | 
| LogP (Partition Coefficient) | 1.8 (calculated) | 
Spectroscopic Data
- 
IR Spectroscopy: Expected peaks at:
- 
3300 cm (N–H stretch, acetamide),
 - 
1680 cm (C=O stretch),
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1520 cm (asymmetric NO stretch).
 
 - 
 - 
NMR:
 
Comparative Analysis with Structural Analogs
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